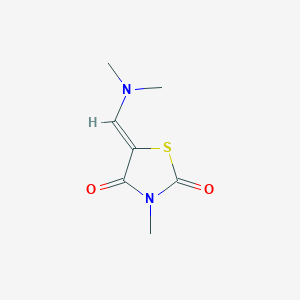
(5Z)-5-(dimethylaminomethylidene)-3-methyl-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z)-5-(dimethylaminomethylidene)-3-methyl-1,3-thiazolidine-2,4-dione is a heterocyclic compound that contains a thiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(dimethylaminomethylidene)-3-methyl-1,3-thiazolidine-2,4-dione typically involves the cyclization of N-acyl derivatives of glycine, followed by condensation with aldehydes or ketones. The reaction conditions often include heating in basic media such as pyridine . The oxazolone precursors can be readily prepared by cyclizing N-acyl derivatives of glycine, followed by condensation with aldehydes or ketones .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
化学反応の分析
Types of Reactions
(5Z)-5-(dimethylaminomethylidene)-3-methyl-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazoles.
科学的研究の応用
(5Z)-5-(dimethylaminomethylidene)-3-methyl-1,3-thiazolidine-2,4-dione has several scientific research applications:
作用機序
The mechanism of action of (5Z)-5-(dimethylaminomethylidene)-3-methyl-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
5-methylidene-3,5-dihydro-4H-imidazol-4-ones: These compounds share a similar structural motif and have been studied for their fluorescent properties and potential medicinal applications.
Indole derivatives: These compounds also contain a heterocyclic ring and are known for their biological activities.
Uniqueness
(5Z)-5-(dimethylaminomethylidene)-3-methyl-1,3-thiazolidine-2,4-dione is unique due to its specific thiazole ring structure and the presence of a dimethylamino group, which imparts distinct chemical and biological properties.
生物活性
(5Z)-5-(dimethylaminomethylidene)-3-methyl-1,3-thiazolidine-2,4-dione is a compound belonging to the thiazolidine-2,4-dione family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, interaction studies, and relevant case studies.
Chemical Structure and Properties
The structure of this compound features a five-membered ring containing both sulfur and nitrogen. The presence of the dimethylaminomethylidene group at the fifth position and a methyl group at the third position enhances its reactivity and potential biological activity.
Biological Activities
Research indicates that thiazolidine-2,4-diones exhibit a range of biological activities, including:
- Antimicrobial Activity : Several studies have demonstrated that compounds in this class show significant antibacterial and antifungal properties. The antimicrobial potential is often enhanced by substituents on the thiazolidine ring.
- Anticancer Properties : Thiazolidine derivatives are being explored for their anticancer activities. The unique structural features of this compound may confer distinct properties compared to other analogs.
- Anti-inflammatory Effects : Some derivatives have shown efficacy in reducing inflammatory markers, making them potential candidates for anti-inflammatory therapies.
Synthesis Methods
The synthesis of this compound typically involves:
- Condensation Reactions : Using appropriate aldehydes and amines to form the thiazolidine core.
- Cycloaddition Reactions : Employing 1,3-dipolar cycloaddition techniques to introduce substituents at various positions on the thiazolidine ring.
Interaction Studies
Studies focusing on how this compound interacts with biological macromolecules have provided insights into its pharmacokinetics and pharmacodynamics. These interactions are crucial for understanding its mechanism of action and therapeutic potential.
Antimicrobial Activity Evaluation
A study evaluated the antimicrobial activity of various thiazolidine derivatives against Gram-positive bacteria (Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), as well as antifungal activity against Candida albicans. The results indicated that modifications at the 5-position significantly enhanced antimicrobial efficacy.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(4-Methylbenzylidene)thiazolidine-2,4-dione | Contains a benzylidene substituent | Anticancer and antimicrobial activity |
| 5-(3-Aminobenzyl)thiazolidine-2,4-dione | Contains an amino group | Anticancer properties |
| 5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione | Hydroxyl group enhances solubility | Antimicrobial activity |
Anti-inflammatory Studies
Another significant study investigated a series of thiazolidine derivatives for their anti-inflammatory properties. Among them, specific compounds demonstrated substantial reductions in inflammatory markers such as TNF-α and IL-β. This reinforces the potential of this compound as a candidate for anti-inflammatory drug development.
特性
IUPAC Name |
(5Z)-5-(dimethylaminomethylidene)-3-methyl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-8(2)4-5-6(10)9(3)7(11)12-5/h4H,1-3H3/b5-4- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVDEHJRGZEJEM-PLNGDYQASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CN(C)C)SC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/N(C)C)/SC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














